molecular formula C22H21ClN2O2 B3602616 2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE

2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE

Cat. No.: B3602616
M. Wt: 380.9 g/mol
InChI Key: RTDWWXGBDGJYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group, a pyridinylmethyl group, and a phenylpropanamide structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE typically involves the following steps:

    Formation of 2-(2-CHLOROPHENOXY)-2-METHYLPROPANOIC ACID: This can be achieved by reacting 2-chlorophenol with 2-methylpropanoic acid under acidic conditions.

    Amidation Reaction: The resulting 2-(2-CHLOROPHENOXY)-2-METHYLPROPANOIC ACID is then reacted with 4-[(PYRIDIN-4-YL)METHYL]ANILINE in the presence of a coupling agent such as N,N’-DICYCLOHEXYLCARBODIIMIDE (DCC) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as POTASSIUM PERMANGANATE or CHROMIUM TRIOXIDE to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like LITHIUM ALUMINIUM HYDRIDE or SODIUM BOROHYDRIDE.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as AMINES or ALCOHOLS.

Common Reagents and Conditions

    Oxidation: POTASSIUM PERMANGANATE in acidic or basic medium.

    Reduction: LITHIUM ALUMINIUM HYDRIDE in dry ether.

    Substitution: AMINES or ALCOHOLS in the presence of a base such as SODIUM HYDROXIDE.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-BROMOPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE
  • 2-(2-FLUOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE
  • 2-(2-METHOXYPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE

Uniqueness

2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents (e.g., bromine, fluorine, or methoxy groups).

Properties

IUPAC Name

2-(2-chlorophenoxy)-2-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c1-22(2,27-20-6-4-3-5-19(20)23)21(26)25-18-9-7-16(8-10-18)15-17-11-13-24-14-12-17/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDWWXGBDGJYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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